molecular formula C6H3N5 B044628 3-Aminopyrazine-2,6-dicarbonitrile CAS No. 113305-95-6

3-Aminopyrazine-2,6-dicarbonitrile

Cat. No.: B044628
CAS No.: 113305-95-6
M. Wt: 145.12 g/mol
InChI Key: SVUGJCIZAIHMMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2,6-dicarbonitrile typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with suitable reagents. One common method includes the use of potassium cyanide as a reagent . The reaction conditions often involve heating and the use of solvents such as acetonitrile .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using cost-effective and scalable procedures. This may involve the use of intermediates such as 3,6-dichloropyrazine-2-carbonitrile, which can be synthesized from 3-aminopyrazine-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted pyrazine derivatives .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Aminopyrazine-2,6-dicarbonitrile is unique due to its specific substitution pattern and the presence of two cyano groups at positions 2 and 6. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-aminopyrazine-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5/c7-1-4-3-10-6(9)5(2-8)11-4/h3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUGJCIZAIHMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552583
Record name 3-Aminopyrazine-2,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113305-95-6
Record name 3-Aminopyrazine-2,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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